molecular formula C15H10NP B14746234 5H-Phosphinolino[4,3-b]indole CAS No. 239-11-2

5H-Phosphinolino[4,3-b]indole

Cat. No.: B14746234
CAS No.: 239-11-2
M. Wt: 235.22 g/mol
InChI Key: UPZTVTDBKNBYDD-UHFFFAOYSA-N
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Description

5H-Phosphinolino[4,3-b]indole is a heterocyclic compound that features a unique structure combining indole and phosphine moietiesThe presence of both nitrogen and phosphorus atoms in its structure imparts unique chemical properties that can be exploited for various synthetic and functional applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Phosphinolino[4,3-b]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indole derivatives with phosphine reagents. For instance, the reaction of 1-methyl-2-(o-nitrophenyl)indole with triethyl phosphite in cumene at elevated temperatures results in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 5H-Phosphinolino[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to modify its electronic properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted indole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5H-Phosphinolino[4,3-b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Phosphinolino[4,3-b]indole involves its interaction with various molecular targets. The indole moiety allows it to bind to specific receptors or enzymes, while the phosphine group can participate in redox reactions. This dual functionality enables the compound to modulate biological pathways, such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 5H-Phosphinolino[4,3-b]indole is unique due to the presence of both indole and phosphine functionalities in a single molecule. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

CAS No.

239-11-2

Molecular Formula

C15H10NP

Molecular Weight

235.22 g/mol

IUPAC Name

11H-phosphinolino[4,3-b]indole

InChI

InChI=1S/C15H10NP/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-9,16H

InChI Key

UPZTVTDBKNBYDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4P=C3

Origin of Product

United States

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